molecular formula C5H10N4 B12435008 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

Cat. No.: B12435008
M. Wt: 126.16 g/mol
InChI Key: AERFFVLJKPEURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and regioselectivity. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as copper(I) salts. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and other heterocyclic compounds.

Scientific Research Applications

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, stabilizing the transition state of catalytic reactions. This coordination can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine include other triazole derivatives such as:

  • 1-(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine
  • 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
  • 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

These compounds share the triazole ring structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity for various molecular targets .

Properties

IUPAC Name

1-(3-methyltriazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERFFVLJKPEURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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